4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a benzoic acid moiety attached to a 2,3-dihydro-1,4-benzodioxin ring
Vorbereitungsmethoden
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Benzoic Acid Moiety: The next step involves the attachment of the benzoic acid moiety to the benzodioxin ring. This can be done through a Friedel-Crafts acylation reaction using benzoic acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Analyse Chemischer Reaktionen
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound has a butanoic acid moiety instead of a benzoic acid moiety, which may result in different chemical and biological properties.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid: This compound has an acetic acid moiety and has been studied for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Biologische Aktivität
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is C15H12O4, with a molecular weight of 256.25 g/mol. The compound features a benzodioxin moiety that is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H12O4 |
Molecular Weight | 256.25 g/mol |
CAS Number | Not specified |
Research indicates that derivatives of benzoic acid, including this compound, may interact with various biological pathways. Key findings include:
- Proteostasis Modulation : Studies have shown that compounds with a similar structure can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), suggesting potential applications in treating conditions related to these enzymes .
- Cytotoxicity : In vitro studies have demonstrated that some derivatives exhibit cytotoxic effects against cancer cell lines like HeLa, with IC50 values indicating varying degrees of potency .
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of several benzoic acid derivatives on HeLa cells. The results indicated that certain compounds exhibited significant cytotoxicity, which could be attributed to their ability to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Properties : Research on related compounds has suggested anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes . This positions this compound as a potential candidate for developing anti-inflammatory therapies.
Comparative Analysis with Related Compounds
The biological activities of this compound can be compared with other benzoic acid derivatives to assess relative potency and therapeutic potential.
Compound Name | Cytotoxicity (IC50 μM) | Enzyme Inhibition | Proteostasis Modulation |
---|---|---|---|
This compound | TBD | Yes | Yes |
3-Chloro-4-methoxybenzoic acid | 10.46 ± 0.82 | Moderate | Strong |
Other benzoic acid derivatives | Varies | Varies | Varies |
Eigenschaften
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-15(17)11-3-1-10(2-4-11)12-5-6-13-14(9-12)19-8-7-18-13/h1-6,9H,7-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHINZSFQRUFDIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602467 |
Source
|
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193151-96-1 |
Source
|
Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.